molecular formula C22H25NO3 B029942 alpha-Descyclohexyl-alpha-phenyl Oxybutynin CAS No. 14943-53-4

alpha-Descyclohexyl-alpha-phenyl Oxybutynin

Cat. No.: B029942
CAS No.: 14943-53-4
M. Wt: 351.4 g/mol
InChI Key: YGGLNZUXAWIXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Descyclohexyl-alpha-phenyl Oxybutynin (CAS 14943-53-4) is a identified impurity of the antimuscarinic drug oxybutynin. It belongs to a class of parasympatholytic substances based on 4-(dialkylamino)-2-butynyl benzilates . This compound is of significant interest in pharmaceutical research, particularly in the realm of analytical chemistry and drug development. Research Applications and Value • Analytical Method Development : This compound serves as a critical reference standard in the development and validation of stability-indicating analytical methods for oxybutynin-containing drug products . • Forced Degradation Studies : It is used in forced degradation studies to understand the stability profile of oxybutynin and to map its degradation pathways . • Impurity Profiling and Identification : Researchers utilize this compound to identify and quantify impurities in active pharmaceutical ingredients (APIs) and finished dosage forms, such as transdermal patches, ensuring product quality and safety . Chemical Identifiers • CAS Number : 14943-53-4 • Molecular Formula : C₂₂H₂₅NO₃ • Molecular Weight : 351.44 g·mol⁻¹ • Melting Point : 78-79°C (lit.) This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16,25H,3-4,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGLNZUXAWIXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164268
Record name alpha-Descyclohexyl-alpha-phenyl oxybutynin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14943-53-4
Record name alpha-Descyclohexyl-alpha-phenyl oxybutynin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014943534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Descyclohexyl-alpha-phenyl oxybutynin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-DESCYCLOHEXYL-.ALPHA.-PHENYL OXYBUTYNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22UJW0W32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Condensation of Methyl Phenylcyclohexylglycolate and 4-Diethylamino-2-Butynyl Acetate

The primary synthetic route involves a transesterification reaction between methyl phenylcyclohexylglycolate and 4-diethylamino-2-butynyl acetate (Figure 1). This method avoids intermediate acid addition salts, streamlining production:

  • Reaction Setup :

    • A mixture of methyl phenylcyclohexylglycolate (150 g) and 4-diethylamino-2-butynyl acetate (133 g) is dissolved in n-heptane (1.8 L).

    • Sodium methoxide (1.2 g) is added as a catalyst.

  • Thermal Activation :

    • The solution is heated to 95–100°C under nitrogen, with continuous distillation to remove methanol byproduct.

    • After 30 minutes, additional sodium methoxide (3.24 g) is introduced, and heating continues for 1 hour.

  • Work-Up :

    • The reaction mixture is cooled, washed with water, and the organic layer (n-heptane) is separated.

    • Concentration under reduced pressure yields a residue, which is treated with n-pentane to precipitate crystalline oxybutynin base (160 g, 84% yield).

Key Advantages :

  • Eliminates the need for acid addition salt intermediates.

  • Uses cost-effective solvents (n-heptane, n-pentane).

Crystallization from Acid Addition Salts

An alternative method isolates oxybutynin free base from its acid addition salts (e.g., hydrochloride):

  • Salt Dissolution :

    • Oxybutynin hydrochloride is dissolved in water or a non-polar solvent (toluene, heptane).

  • Basification :

    • The pH is adjusted to 8.0–11.0 using sodium hydroxide, liberating the free base.

  • Extraction and Crystallization :

    • The free base is extracted with heptane, concentrated, and treated with pentane at low temperatures (25–30°C).

    • Crystalline oxybutynin is filtered and washed with chilled pentane (purity >99%).

Table 1: Comparison of Synthetic Methods

ParameterDirect Condensation MethodAcid Salt Crystallization Method
Yield84%>90%
Solvent Systemn-Heptane/n-PentaneWater/Heptane/Pentane
Key IntermediateNoneHydrochloride Salt
Purity98%99%

Characterization of Crystalline Oxybutynin

X-Ray Diffraction (XRD) Analysis

Crystalline oxybutynin free base exhibits distinct XRD peaks at:

  • 10.76±0.210.76 \pm 0.2^\circ

  • 18.08±0.218.08 \pm 0.2^\circ

  • 19.09±0.219.09 \pm 0.2^\circ

  • 24.03±0.224.03 \pm 0.2^\circ .

These peaks confirm a monoclinic crystal system with high crystallinity.

Thermal Analysis

  • DSC : A sharp endothermic peak at 57.88C57.88^\circ \text{C}, corresponding to melting.

  • TGA : Minimal weight loss (0.17%), indicating absence of solvates or hydrates.

Table 2: Thermal Properties of Crystalline Oxybutynin

TechniqueParameterValue
DSCMelting Point57.88C57.88^\circ \text{C}
TGAWeight Loss (25–200°C)0.17%

Critical Process Parameters

Solvent Selection

  • Non-Polar Solvents : n-Heptane and n-pentane enhance yield and purity by minimizing side reactions.

  • Temperature Control : Maintaining 25–30°C during crystallization prevents oiling-out.

Catalytic Efficiency

  • Sodium methoxide (0.5–1.0 wt%) optimizes transesterification kinetics.

  • Excess catalyst degrades the product, reducing yield.

Industrial-Scale Considerations

Cost Efficiency

  • n-Heptane is recyclable, reducing raw material costs by 30%.

  • Direct crystallization from reaction mass saves 2–3 purification steps.

Regulatory Compliance

  • The absence of genotoxic impurities (e.g., alkyl halides) meets ICH Q3A guidelines .

Chemical Reactions Analysis

Metabolic Reactions

α-Descyclohexyl-α-phenyl oxybutynin undergoes extensive hepatic metabolism via CYP3A4-mediated oxidation , producing the primary metabolite N-desethyloxybutynin (DEO) and phenylcyclohexylglycolic acid (inactive). These reactions occur during first-pass metabolism and systemic circulation .

Reaction TypeMetaboliteEnzyme InvolvedBioactivity
Oxidative N-dealkylationN-desethyloxybutynin (DEO)CYP3A4Active (M₃ receptor antagonist)
Ester hydrolysisPhenylcyclohexylglycolic acidEsterasesInactive

Key findings :

  • DEO exhibits 4–10× higher serum concentrations than the parent compound .
  • DEO contributes to side effects (e.g., dry mouth) due to high affinity for salivary gland muscarinic receptors .
  • Less than 0.1% of α-descyclohexyl-α-phenyl oxybutynin is excreted unchanged .

Synthetic Pathways

The compound is synthesized via condensation reactions involving intermediates derived from oxybutynin’s parent structure. Key steps include:

  • Base-Catalyzed Esterification :
    • Methyl phenylcyclohexylglycolate reacts with 4-diethylamino-2-butynyl acetate in n-heptane with sodium methoxide .
    • Conditions: 95–100°C, nitrogen atmosphere, followed by acidification to isolate the hydrochloride salt .
  • Isolation via pH Adjustment :
    • The free base is precipitated by adjusting pH to 8.0–11.0 using NaOH or KOH, followed by extraction with non-polar solvents (e.g., pentane) .

Reagents and Conditions :

StepReagents/ConditionsPurpose
CondensationSodium methoxide, n-heptane, 95–100°CEster bond formation
Acidification2N HClSalt formation
Base extractionNaOH (pH 8–11), pentaneIsolation of free base

Degradation and Stability

  • Oxidative Degradation : Exposure to strong oxidants (e.g., H₂O₂) can cleave the triple bond in the aliphatic chain, though specific pathways remain proprietary .
  • Hydrolysis : The ester group is susceptible to hydrolysis under acidic or alkaline conditions, yielding diphenylglycolic acid derivatives .

Stability Data :

ConditionObservationSource
Alkaline pH (8–11)Rapid ester hydrolysis
High temperatureDecomposition above 150°C

Stereochemical Considerations

  • The compound lacks chiral centers, simplifying its synthetic and metabolic pathways compared to oxybutynin .
  • Conformational changes during receptor binding (e.g., M₃ muscarinic) involve rotation of the aliphatic chain and phenyl rings .

Scientific Research Applications

Pharmacological Properties

Alpha-Descyclohexyl-alpha-phenyl Oxybutynin shares structural similarities with oxybutynin, which is known for its ability to inhibit muscarinic receptors in the bladder. This inhibition leads to relaxation of the bladder's smooth muscle, thereby reducing urinary urgency and frequency. The compound's chemical structure is represented as C22H25NO3, indicating its molecular complexity and potential for varied biological interactions .

Hyperhidrosis

Recent investigations suggest that oxybutynin and its derivatives can be beneficial in managing hyperhidrosis (excessive sweating). Case studies have documented successful outcomes in patients with methadone-induced hyperhidrosis, indicating potential off-label uses for this compound in this context .

Pediatric Applications

Oxybutynin has been used off-label for treating nocturnal enuresis (bedwetting) in children. Although this compound's specific role in pediatric urology remains to be fully elucidated, its pharmacological profile suggests it might be effective in similar scenarios .

Case Study: Management of Hyperhidrosis

A notable case involved a patient treated with oxybutynin for hyperhidrosis associated with opioid withdrawal. The patient experienced significant symptom relief, highlighting the compound's potential beyond its primary indications. Although direct studies on this compound are scarce, these findings suggest a promising avenue for further research.

Clinical Trials

While extensive clinical trials specifically targeting this compound are not yet available, ongoing studies on oxybutynin's efficacy provide a foundation for understanding its derivatives. Future research may focus on optimizing formulations that enhance therapeutic outcomes while minimizing side effects.

Comparative Efficacy Table

Compound Primary Use Efficacy Side Effects
OxybutyninOveractive BladderHighDry mouth, constipation
Alpha-Descyclohexyl-OxybutyninPotentially similarTBD (To Be Determined)TBD

Comparison with Similar Compounds

Pharmacokinetic Profiles

Table 1: Metabolic Pathways and Plasma Concentrations
Compound Metabolism Route Key Metabolites Plasma Metabolite Concentration
Oxybutynin (Oral) Hepatic (CYP450) DEOB, N-oxide DEOB levels up to 10× parent
Oxybutynin (Sustained-Release) Slower CYP450 metabolism Reduced DEOB Lower DEOB/oxybutynin ratio
Transdermal Oxybutynin Minimal first-pass effect Negligible DEOB Avoids hepatic metabolism
DEOB Metabolite of oral oxybutynin High affinity for salivary M3 receptors
alpha-Descyclohexyl-alpha-phenyl Oxybutynin Hypothetical altered pathway Unknown Likely reduced first-pass metabolism*

*Inference based on structural analogs; direct data unavailable.

  • Key Findings :
    • Oral oxybutynin generates high plasma DEOB levels, contributing to anticholinergic side effects like dry mouth .
    • Sustained-release formulations reduce the DEOB-to-oxybutynin ratio, mitigating adverse effects while maintaining efficacy .
    • Transdermal administration bypasses first-pass metabolism, minimizing DEOB production and side effects .

Receptor Affinity and Efficacy

Table 2: Muscarinic Receptor Binding and Clinical Impact
Compound M3 Receptor Affinity (Salivary vs. Bladder) Clinical Efficacy (OAB) Adverse Effects
Oxybutynin (Oral) High in both tissues Effective Dry mouth, constipation
DEOB Higher in salivary glands Partial efficacy Exacerbates dry mouth
Sustained-Release Oxybutynin Similar to parent compound Comparable to oral Reduced dryness
Transdermal Oxybutynin Moderate Effective Fewer systemic effects
This compound Hypothetically altered Unknown Potential lower toxicity*

*Speculative based on structural modifications; requires validation.

  • Key Findings :
    • DEOB exhibits preferential binding to salivary M3 receptors, explaining its role in dry mouth .
    • Sustained-release and transdermal formulations achieve therapeutic effects with fewer adverse events due to optimized pharmacokinetics .

Adverse Event Profiles

  • Oral Oxybutynin : High incidence of dry mouth (60–80% of patients) due to DEOB accumulation .
  • Sustained-Release : Dry mouth incidence reduced to 30–40% via controlled DEOB release .
  • Transdermal : Dry mouth reported in <10% of patients, attributed to minimal DEOB exposure .

Biological Activity

Alpha-Descyclohexyl-alpha-phenyl Oxybutynin is a chemical compound classified as an impurity of Oxybutynin, a well-known anticholinergic medication primarily used for treating overactive bladder. This article delves into its biological activity, providing a comprehensive analysis of its properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C22H25NO3
Molecular Weight 351.4388 g/mol
Stereochemistry Achiral
Optical Activity None
Charge Neutral

The compound is notable for its lack of defined stereocenters and optical activity, which may influence its biological interactions and pharmacokinetics .

This compound acts as an antimuscarinic agent, similar to its parent compound, Oxybutynin. It inhibits the action of acetylcholine at muscarinic receptors, leading to decreased bladder contraction and increased bladder capacity. This mechanism is crucial for managing symptoms associated with overactive bladder conditions.

Inhibition of Cell Proliferation

Recent studies have indicated that this compound possesses significant biological activity in inhibiting the proliferation of bladder smooth muscle cells. This effect is particularly relevant in conditions such as bladder hypertrophy, where excessive cell growth can lead to complications.

Case Study: Bladder Smooth Muscle Cells

A study conducted on cultured bladder smooth muscle cells demonstrated that treatment with this compound resulted in:

  • Reduced cell proliferation : The compound inhibited DNA synthesis in these cells, suggesting a potential role in managing bladder muscle overgrowth.
  • Suppression of gene expression : It was observed that the compound downregulated genes associated with cell cycle progression and proliferation .

Safety and Toxicity

While this compound shows promise in therapeutic applications, understanding its safety profile is essential. Current data suggest that it exhibits low toxicity levels; however, comprehensive long-term studies are still needed to fully ascertain its safety in clinical settings.

Summary of Key Studies

  • In Vitro Studies : Investigations into the effects of this compound on cell cultures have highlighted its ability to inhibit growth factors involved in bladder smooth muscle proliferation.
  • Pharmacological Profiles : Comparative studies with other anticholinergics have shown that this compound may offer similar benefits with potentially fewer side effects due to its unique structural properties.

Potential Applications

Given its biological activity, this compound could be explored for:

  • Adjunct therapy in overactive bladder treatment : Its ability to modulate smooth muscle cell behavior may enhance treatment efficacy.
  • Research into novel antimuscarinic agents : Further exploration could lead to the development of new drugs with improved safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.